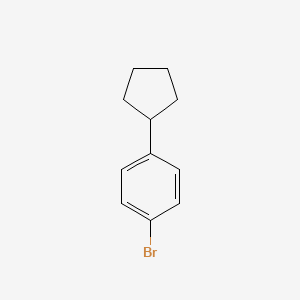

1-Bromo-4-cyclopentylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-cyclopentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJMEQDYMUAAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70710583 | |

| Record name | 1-Bromo-4-cyclopentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59734-91-7 | |

| Record name | 1-Bromo-4-cyclopentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59734-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-cyclopentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 Cyclopentylbenzene and Its Derivatives

Established Synthetic Pathways for 1-Bromo-4-cyclopentylbenzene

The traditional synthesis of this compound and its analogs often relies on well-established, robust reactions that are mainstays in organic chemistry. These methods are known for their reliability, though they may require specific conditions to optimize yield and purity.

Synthesis via Grignard Reagents and Halogenated Precursors

A primary route for synthesizing this compound involves the use of Grignard reagents. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide to create the cyclopentyl-benzene linkage. mnstate.edu The general strategy involves the reaction of a Grignard reagent with a suitable halogenated precursor.

One plausible pathway is the reaction of cyclopentylmagnesium bromide with 1,4-dibromobenzene. In this scenario, the nucleophilic cyclopentyl group displaces one of the bromine atoms on the benzene (B151609) ring. The Grignard reagent itself, cyclopentylmagnesium bromide, is prepared by reacting cyclopentyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org

Alternatively, the synthesis can be approached by reacting phenylmagnesium bromide with a cyclopentyl halide. However, a more common industrial approach for similar structures involves preparing a Grignard reagent from an alkenyl halide, which is then reacted with a benzyl (B1604629) halide derivative. google.com For this compound, a key challenge is controlling the reaction to achieve mono-substitution, preventing the formation of di-alkylation products. The reactivity difference between halogen atoms, such as in 1-bromo-4-chlorobenzene (B145707), can be exploited to selectively form a Grignard reagent at the more reactive carbon-bromine bond. walisongo.ac.idcsic.es

Table 1: Representative Grignard Synthesis Conditions

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |

| Cyclopentylmagnesium Bromide | 1,4-Dibromobenzene | NiCl₂(dppp) | Diethyl Ether | 0°C to RT | 50-60% |

| 4-Bromophenylmagnesium Bromide | Cyclopentyl Bromide | Li₂CuCl₄ | THF | Room Temp. | Moderate |

Note: This table presents plausible reaction conditions based on typical Grignar d coupling reactions. Yields are estimates based on related literature. NiCl₂(dppp) is 1,3-bis(diphenylphosphino)propane (B126693) nickel chloride.

Optimization of Reaction Conditions for Current Synthetic Routes

Optimizing the synthesis of this compound is crucial for maximizing yield and minimizing byproducts. For Grignard-based syntheses, several factors are critical.

First, the reaction must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are potent bases that react readily with water. mnstate.edu This often necessitates flame-drying glassware and using anhydrous solvents, with moisture-sensitive reactions benefiting from the use of Schlenk lines.

Second, temperature control is essential. Grignard additions can be highly exothermic, and maintaining low temperatures (e.g., -40 °C to 0 °C) can be critical to prevent side reactions and improve selectivity, particularly to favor the desired mono-addition product over di-addition byproducts. mit.edu

Finally, the choice of catalyst can significantly accelerate the reaction and improve yield. While some Grignard cross-coupling reactions can proceed without a catalyst, the use of nickel or copper catalysts is common practice to achieve higher efficiency. orgsyn.orggoogle.com

Advanced and Green Synthesis Approaches for this compound and Analogs

In response to the growing need for sustainable chemical manufacturing, advanced and green synthesis methods are being developed. These approaches prioritize atom economy, reduced energy consumption, and the avoidance of hazardous materials. longdom.org

Catalytic Strategies in Aryl Halide Synthesis

Modern catalytic strategies offer powerful alternatives for the synthesis of aryl halides like this compound. These methods often provide higher selectivity and efficiency under milder conditions than traditional stoichiometric reactions. capes.gov.bracs.org

The formation of the aryl-bromine bond itself can be achieved through transition metal catalysis. While electrophilic aromatic substitution using bromine and a Lewis acid catalyst like iron(III) bromide (FeBr₃) is a classic method, newer approaches offer greener alternatives. libretexts.org

A notable green synthesis method involves the direct bromination of an aromatic compound using hydrogen bromide (HBr) as the brominating agent and molecular oxygen as the oxidant. google.com This reaction is facilitated by a copper nitrate (B79036) catalyst. This process is highly atom-efficient and can often be performed without organic solvents, significantly reducing its environmental footprint. google.com Such methods are effective for a wide range of aromatic substrates, particularly those containing activating groups like alkyls. google.com

The frontier of catalyst development focuses on creating highly efficient and sustainable systems. This includes the design of catalysts that operate under benign conditions, such as in water or under visible light. royalsocietypublishing.org

Bimetallic Catalytic Systems : Cooperative catalysis using two different metals, such as palladium and copper, has been developed for direct C-H arylation. rsc.org These systems can activate unreactive C-H bonds on an arene and couple them with aryl halides, offering an atom-economical route to biaryl compounds. This technology represents a move away from pre-functionalized starting materials like Grignard reagents. rsc.org

Photoredox Catalysis : Visible-light-mediated photoredox catalysis is an emerging strategy that uses light energy to drive chemical reactions under very mild conditions. chinesechemsoc.orgnih.gov This approach can facilitate the formation of aryl radicals from stable aryl halides, enabling a range of coupling reactions. nih.gov Dual catalysis systems, combining a photoredox catalyst with a nickel catalyst, have been used for transformations like the cyanation of aryl halides at room temperature, avoiding harsh reagents and conditions. chinesechemsoc.org

Catalysis in Green Solvents : Significant research has focused on developing catalysts that are effective in environmentally friendly solvents like water. longdom.org For instance, cobalt-based catalysts have been shown to be efficient for the S-arylation of aryl bromides in water under air. researchgate.net Similarly, copper-catalyzed hydroxylation of aryl halides has been successfully performed in neat water. rsc.org The development of water-tolerant catalysts, such as oxo-bridged bimetallic CuMoO₄, further expands the scope of green synthetic methods for reactions involving aryl halides. bohrium.com

Table 2: Comparison of Advanced Catalytic Systems for Aryl Halide Synthesis/Reaction

| Catalytic System | Catalyst Type | Key Features | Potential Application |

| Copper-Catalyzed Bromination | Copper Nitrate / O₂ | Uses HBr as bromine source; molecular oxygen as oxidant; avoids organic solvents. google.com | Direct, green synthesis of aryl bromides. |

| Pd-Cu Cooperative Catalysis | Bimetallic (Pd-NHC & Cu-NHC) | Promotes direct C-H arylation without directing groups; atom-economical. rsc.org | Alternative route to biaryl compounds from simple arenes. |

| Photoredox/Nickel Dual Catalysis | Organic Dye + Nickel Complex | Visible-light driven; operates at room temperature; avoids toxic reagents. chinesechemsoc.org | Mild functionalization of aryl halides. |

| Water-Tolerant Catalysis | CoCl₂ or Cu₂O in Water | Utilizes water as a benign solvent; can be reusable. researchgate.netrsc.org | Sustainable cross-coupling reactions of aryl halides. |

Transition Metal-Catalyzed Coupling Reactions for Aryl-Bromine Bond Formation

Environmentally Benign Synthetic Procedures for this compound Analogs

The synthesis of brominated arenes, key intermediates in pharmaceuticals and specialty chemicals, has traditionally relied on methods that often involve toxic reagents and generate significant waste. jalsnet.comtandfonline.com Modern synthetic chemistry is shifting towards cleaner and more sustainable practices.

Solvent-Free or Green Solvent-Mediated Reactions

A significant stride in green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives or the elimination of solvents altogether. rsc.org Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many chemical reactions.

One notable method involves the bromination of activated aromatic compounds using ammonium (B1175870) bromide as the bromine source and Oxone® as an oxidant in solvents like methanol (B129727) or water. organic-chemistry.orgorganic-chemistry.org This approach operates at ambient temperature and avoids the use of hazardous molecular bromine and expensive catalysts. organic-chemistry.org The use of water as a solvent can lead to faster reaction times, although it may sometimes result in lower para-selectivity compared to solvents like methanol. organic-chemistry.org Another eco-friendly approach utilizes an aqueous aluminum bromide-bromine (AlBr3-Br2) system, which serves as an economical and effective brominating agent in water, simplifying product separation and reducing solvent waste.

Solvent-free, or solid-state, reactions represent another important green methodology. Mechanochemical methods, such as ball milling, have been employed for the halogenation of electron-rich arenes using N-halosuccinimides (NXS), yielding mono- or dibrominated products in high yields without the need for a solvent. beilstein-journals.org Similarly, the use of tribromoisocyanuric acid (TBCA) under solvent-free mechanomilling conditions has been explored for the bromination of arenes. beilstein-journals.org

Table 1: Green Solvents and Solvent-Free Conditions in Bromination Reactions

| Method | Brominating Agent(s) | Solvent/Condition | Key Advantages |

| Ammonium Bromide/Oxone® | NH₄Br, Oxone® | Methanol or Water | Mild conditions, avoids molecular bromine, no catalyst needed. organic-chemistry.org |

| Aqueous AlBr₃-Br₂ System | AlBr₃, Br₂ | Water | Economical, easy product separation, reduced waste. |

| Mechanochemical Milling | N-halosuccinimides (NXS) | Solvent-free | High yields, avoids bulk solvents. beilstein-journals.org |

| Mechanochemical Milling | Tribromoisocyanuric acid (TBCA) | Solvent-free | Effective for electron-rich arenes. beilstein-journals.org |

Atom-Economical Approaches in Brominated Arene Synthesis

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the reaction into the final product. tandfonline.comthieme-connect.com Traditional bromination methods often have poor atom economy due to the use of excess reagents and the generation of byproducts like hydrobromic acid (HBr). jalsnet.com

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted synthesis and flow chemistry are enabling technologies that can significantly enhance the efficiency and sustainability of chemical processes. jalsnet.comtandfonline.comthieme-connect.comresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as dramatically reduced reaction times, higher yields, and improved product purity. researchgate.netcem.comresearchgate.net In the context of bromination, microwave-assisted methods have been developed for the regioselective α-bromination of aralkyl ketones using N-bromosuccinimide (NBS) without the need for a solvent or catalyst. researchgate.netarabjchem.org This technique has also been applied to the halogenation of various aromatic and heterocyclic compounds, often leading to cleaner reactions and easier work-up procedures. researchgate.netrsc.org For example, the microwave-assisted bromination of acetophenone (B1666503) with NBS and a catalytic amount of p-toluenesulfonic acid in dichloromethane (B109758) proceeds in just 30 minutes with a high yield. arabjchem.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Bromination

| Substrate | Reagents | Conventional Method | Microwave-Assisted Method |

| Acetophenone | NBS, p-TSA | Longer reaction times | 95% yield in 30 min at 80°C arabjchem.org |

| Aralkyl Ketones | NBS | Longer reaction times, often requires catalyst/solvent | Excellent yields, solvent/catalyst-free researchgate.net |

| 3-phenyl-2H-benzo[b] jalsnet.comorganic-chemistry.orgoxazin-2-ones | NBS, Pd catalyst | 8 hours, 60% yield | 30 minutes, higher yield rsc.org |

Flow Chemistry:

Flow chemistry involves performing reactions in a continuous stream rather than in a batch reactor. polimi.itnih.gov This technology offers several advantages, including enhanced safety, better control over reaction parameters (temperature, pressure, and time), improved reproducibility, and easier scalability. polimi.itrsc.orgbeilstein-journals.org

For the synthesis of bromoarenes, flow chemistry provides precise control over the reaction, which can be crucial for achieving high regioselectivity and preventing polybromination. rsc.orgvapourtec.com The generation and immediate use of reactive intermediates, a key feature of flow chemistry, can improve the safety and efficiency of bromination reactions. rsc.org While specific examples for the flow synthesis of this compound are not detailed in the provided context, the principles of flow chemistry are readily applicable to its synthesis and that of its analogs, offering a pathway to more sustainable and efficient production. beilstein-journals.orgvapourtec.com The modular nature of flow systems allows for the integration of multiple reaction and purification steps, leading to a more streamlined and automated manufacturing process. polimi.itrsc.org

Reactivity and Reaction Mechanisms of 1 Bromo 4 Cyclopentylbenzene

Exploration of Aryl-Bromine Bond Reactivity in 1-Bromo-4-cyclopentylbenzene

The reactivity of the aryl-bromine bond in this compound is a key determinant of its chemical behavior. The cyclopentyl group, being an electron-donating group, influences the electron density of the benzene (B151609) ring. This electronic effect has implications for various reaction types.

Electron-donating groups like cyclopentyl activate the benzene ring towards electrophilic aromatic substitution. This is because they increase the electron density of the ring, making it more susceptible to attack by electrophiles. However, this same electron-donating nature can slow down oxidative addition in palladium-catalyzed cross-coupling reactions. The increased electron density at the bromine-bearing carbon reduces its electrophilicity, which is a crucial factor for the initial step of the catalytic cycle in these reactions.

In contrast, the presence of electron-withdrawing groups on the benzene ring deactivates it towards electrophilic substitution but increases the susceptibility of the carbon-bromine bond to nucleophilic attack or oxidative addition. The aryl-bromine bond in this compound can be cleaved to form reactive intermediates like carbocations or radicals, which then participate in substitution or addition reactions on the benzene ring. The specific reaction pathway is dependent on the reaction conditions and the nature of the reagents involved.

Studies of Reactivity with Specific Organic Reagents

Research has indicated that this compound exhibits moderate interaction with paraldehyde (B1678423) and pyridinium (B92312) salts at room temperature. biosynth.com

Studies have shown that this compound does not react with cycloalkyls, even at elevated temperatures. biosynth.com

Interaction with Paraldehyde and Pyridinium Salts

Cross-Coupling Transformations Involving this compound

The aryl bromide moiety in this compound makes it a suitable substrate for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most important transformations for aryl halides. These reactions, which earned their pioneers the Nobel Prize in Chemistry in 2010, are widely used in the synthesis of complex organic molecules. fishersci.co.uk The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide. libretexts.org This reaction is known for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. fishersci.co.uk

This compound can participate in Suzuki-Miyaura coupling reactions. For instance, it can react with arylboronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. The electron-donating cyclopentyl group can influence the reaction rate, potentially slowing the oxidative addition step due to reduced electrophilicity at the bromine-substituted carbon.

A typical procedure for a Suzuki-Miyaura coupling involving an aryl halide like this compound would involve the aryl halide, a boronic acid, a palladium catalyst, and a base in a suitable solvent system. fishersci.co.uk The reaction is often heated to facilitate the transformation. fishersci.co.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Base | K₂CO₃ or Cs₂CO₃ | |

| Solvent | Tetrahydrofuran (B95107) (THF)/water |

| Temperature | 80–100°C | |

It is important to note that rigorous degassing is often necessary to prevent the oxidation of the palladium catalyst, which can lead to reduced yields. While a specific yield for the Suzuki-Miyaura coupling of this compound has been reported as 49%, yields for similar compounds can exceed 80% under optimized conditions.

Stille Coupling Methodologies

Other Transition Metal-Mediated Processes for Functionalization

Besides palladium, other transition metals can be used to mediate the functionalization of this compound. For instance, Suzuki-Miyaura coupling, which utilizes a palladium catalyst but with an organoboron reagent, is a widely used alternative for forming carbon-carbon bonds. The choice of the specific transition metal and catalytic system can allow for selective transformations and the introduction of various functional groups.

Nucleophilic and Electrophilic Substitution Pathways for this compound Derivatives

Regioselectivity in Substitution Reactions

Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possible directions. numberanalytics.com In the context of this compound derivatives, the existing substituents on the benzene ring direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. numberanalytics.com

In nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required for the reaction to proceed via an addition-elimination mechanism. ambeed.commasterorganicchemistry.com For derivatives of this compound, such reactions would necessitate the introduction of electron-withdrawing groups onto the aromatic ring.

Mechanistic Investigations of Aromatic Substitution

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process. libretexts.orgmsu.edu First, the aromatic ring's π-electrons attack an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.orgmsu.edumasterorganicchemistry.com This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.orgmsu.edumasterorganicchemistry.com The cyclopentyl group on this compound, being electron-donating, helps to stabilize the arenium ion intermediate, thus activating the ring towards this type of substitution.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on aryl halides can occur through different mechanisms. The most common is the SNAr (addition-elimination) mechanism, which requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). ambeed.commasterorganicchemistry.com Another pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism is favored under strong basic conditions and does not require electron-withdrawing groups. For this compound itself, which lacks strong electron-withdrawing groups, nucleophilic aromatic substitution is generally difficult under standard conditions. However, its derivatives could be engineered to undergo such reactions.

Computational and Theoretical Investigations of 1 Bromo 4 Cyclopentylbenzene

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 1-bromo-4-cyclopentylbenzene.

The reactivity and electronic distribution of the benzene (B151609) ring in this compound are governed by the interplay of the electronic effects of its two substituents: the bromine atom and the cyclopentyl group. These effects are primarily categorized as inductive effects and resonance (or conjugative) effects. msu.edulibretexts.org

Bromine Substituent: The bromine atom exerts two opposing electronic effects. libretexts.org

Inductive Effect (-I): Due to its high electronegativity compared to carbon, bromine withdraws electron density from the benzene ring through the sigma bond. msu.edulibretexts.org This effect is distance-dependent and deactivates the entire ring towards electrophilic attack. libretexts.org

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic pi-system. msu.edulibretexts.org This donation of electron density increases the electron density at the ortho and para positions. While this effect is generally weaker than the inductive effect for halogens, it is crucial for directing incoming electrophiles. libretexts.org

Cyclopentyl Substituent: As an alkyl group, the cyclopentyl substituent is generally considered to be electron-donating.

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring and thus donate electron density inductively, activating the ring towards electrophilic substitution. libretexts.org

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the cyclopentyl group into the aromatic pi-system. This further increases electron density in the ring, particularly at the ortho and para positions, enhancing its nucleophilicity.

| Cyclopentyl (-C₅H₉) | Electron-donating (+I) | Electron-donating (Hyperconjugation) | Activating | Ortho, Para-directing |

Computational models can predict the most likely sites for chemical reactions by calculating properties like electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) densities. For this compound, two main types of reactions are of interest: electrophilic aromatic substitution on the ring and reactions at the carbon-bromine bond.

Electrophilic Aromatic Substitution: The directing effects of the two substituents are reinforcing. The cyclopentyl group strongly directs incoming electrophiles to its ortho and para positions. The bromine atom also directs to its ortho and para positions. savemyexams.com Given the para-substitution pattern of the molecule, the positions ortho to the activating cyclopentyl group (and meta to the deactivating bromine group) are the most electron-rich and sterically accessible. Therefore, these positions are the predicted sites for reactions like nitration, halogenation, or Friedel-Crafts acylation.

Cross-Coupling Reactions: The carbon-bromine bond is a key reaction site for forming new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, are common pathways for functionalizing aryl halides. Computational studies can model the oxidative addition step, where the palladium catalyst inserts into the C-Br bond, a crucial part of the catalytic cycle. The electron-donating nature of the cyclopentyl group can slow the rate of oxidative addition compared to a system with an electron-withdrawing group, as it increases electron density at the carbon atom bearing the bromine.

Analysis of Electronic Effects of Bromine and Cyclopentyl Substituents

Mechanistic Elucidation through Computational Modeling

Computational modeling allows for a detailed investigation of reaction mechanisms, providing insights into the structures and energies of transient species that are difficult or impossible to observe experimentally.

For any given reaction, reactants must pass through a high-energy transition state to become products. Computational chemistry can locate the geometry of these transition states and calculate their energy, which corresponds to the activation energy of the reaction.

In the case of electrophilic aromatic substitution on this compound, the rate-determining step is the attack of the electrophile on the aromatic ring to form a positively charged intermediate known as an arenium ion or sigma complex. msu.edu Transition state analysis would reveal that the energy barrier to form this intermediate is lowest when the attack occurs at the positions ortho to the cyclopentyl group. This is because the electron-donating nature of the alkyl group helps to stabilize the developing positive charge in the transition state.

The stability of the reaction intermediate is a critical factor in determining the reaction pathway and product distribution. For electrophilic aromatic substitution, the stability of the arenium ion is paramount.

When an electrophile attacks at the position ortho to the cyclopentyl group, the resulting positive charge of the arenium ion can be delocalized across the ring and, importantly, can be directly stabilized by the adjacent alkyl group through hyperconjugation and inductive effects. A similar stabilization occurs for para attack. If the attack were to occur at the meta position relative to the cyclopentyl group, the positive charge would not be located on the carbon atom attached to the alkyl group in any of the resonance structures, resulting in a less stable intermediate. The bromine atom's lone pairs can also help stabilize the arenium ion via resonance when the attack is ortho or para to it, which explains its ortho, para-directing nature despite its deactivating inductive effect. libretexts.org

Transition State Analysis of Key Reactions

Molecular Dynamics and Simulation Studies for Conformational Analysis

While the benzene ring is planar, the attached cyclopentyl group is not. The five-membered ring can adopt several non-planar conformations, most commonly the "envelope" and "half-chair" (or "twist") conformations. These conformers can interconvert, and the energy barrier between them is typically low.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound. These simulations model the atomic motions of the molecule over time, providing insights into:

The preferred conformation of the cyclopentyl ring.

The rotational barrier of the C-C bond connecting the cyclopentyl ring to the benzene ring.

The influence of the solvent and temperature on conformational preferences.

Understanding the molecule's conformational landscape is important as different conformers may exhibit slightly different reactivities or physical properties. For instance, the steric hindrance presented by the cyclopentyl group can vary depending on its orientation relative to the aromatic ring, potentially influencing the regioselectivity of reactions.

Applications of 1 Bromo 4 Cyclopentylbenzene in Advanced Chemical Fields

Role as an Intermediate in Complex Organic Synthesisbiosynth.comcymitquimica.com

The utility of 1-Bromo-4-cyclopentylbenzene as an intermediate is rooted in the distinct reactivity of its functional groups. The bromine atom serves as a versatile handle for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds.

This compound is an essential building block for constructing more complex, multifunctional aromatic systems. biosynth.comcymitquimica.com The bromo-substituent makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. These reactions are fundamental for creating biaryl compounds and other extended aromatic frameworks. The cyclopentyl group, being an electron-donating alkyl group, activates the benzene (B151609) ring towards electrophilic aromatic substitution, influencing the regioselectivity of further functionalization. This allows chemists to introduce additional substituents onto the aromatic core, leading to molecules with tailored electronic and steric properties. The presence of the cyclopentyl moiety can also enhance the solubility of the resulting complex molecules in organic solvents, which is a crucial consideration in their synthesis and processing.

The structure of this compound serves as a foundational precursor for a variety of chemical scaffolds. Through reactions targeting the C-Br bond, such as Grignard reagent formation or lithium-halogen exchange, the aromatic ring can be converted into a nucleophile. This reactive intermediate can then be combined with a wide range of electrophiles to introduce diverse functional groups. This versatility enables the synthesis of a multitude of derivatives from a single starting material. The resulting scaffolds, which incorporate the cyclopentylphenyl moiety, are explored in various chemical fields for their unique structural and electronic attributes.

Building Block for Multifunctional Aromatic Systems

Functional Materials Development and Designbiosynth.com

The specific molecular architecture of this compound makes it a candidate for the development of novel functional materials, particularly in the realm of organic electronics. smolecule.com

This compound acts as a precursor for advanced electronic materials, including organic semiconductors and liquid crystals. The synthesis of such materials often involves the polymerization or oligomerization of functionalized aromatic monomers. this compound can be functionalized and then subjected to coupling reactions to form conjugated polymers. The cyclopentyl group can influence the solid-state packing and morphology of these materials, which in turn affects their electronic properties like charge carrier mobility. The presence of bromine and other halogens in precursor molecules can enhance properties such as thermal stability and electrical conductivity in the final materials.

Derivatives of alkyl-substituted bromobenzenes are investigated for their potential use in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). smolecule.combldpharm.com While direct application of this compound is uncommon, it serves as a building block for the larger, more complex organic molecules that form the active layers in these devices. smolecule.com For instance, related structures are used to synthesize materials for OLEDs. smolecule.combldpharm.com The incorporation of the cyclopentylphenyl unit can modify the photophysical properties of the final material, such as its emission wavelength and quantum efficiency. In TFTs, the molecular structure of the organic semiconductor is critical for device performance, and building blocks like this compound offer a route to tune these properties.

Precursors for Advanced Electronic Materials

Research in Pharmaceutical and Agrochemical Intermediatesbiosynth.comcymitquimica.comescholarship.orguni-muenchen.de

In the fields of medicinal and agricultural chemistry, this compound is utilized as a key intermediate for the synthesis of new chemical entities. biosynth.comechemi.com The bromo-functional group provides a reliable reaction site for introducing the core structure into larger, more complex molecules with potential biological activity.

The cyclopentylphenyl fragment is a structural motif found in some pharmacologically active compounds. The cyclopentyl group can enhance lipophilicity, which may influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For example, a structurally related compound, 4-bromo-N2-cyclopentyl-benzene-1,2-diamine, has been used as an intermediate in the synthesis of protein kinase inhibitors for potential therapeutic use. google.com The ability to use this compound in established synthetic pathways allows researchers to create libraries of related compounds for screening in drug discovery and agrochemical development programs. solubilityofthings.com

Design and Synthesis of Biologically Active Compounds

This compound is a key starting material in the creation of a variety of biologically active compounds. Its utility stems from the ability of the bromine atom to be replaced through various chemical reactions, allowing for the introduction of different functional groups to the benzene ring. libretexts.org This process, known as electrophilic aromatic substitution, is a fundamental strategy in medicinal chemistry for creating new molecular entities with potential therapeutic applications. libretexts.org

The synthesis of these compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are highly efficient in forming new carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors like this compound. For instance, it can be used to synthesize derivatives that exhibit a range of biological activities, from anticancer to antimicrobial properties.

A notable example of its application is in the synthesis of cannabinoid receptor agonists. Research has shown that analogs of potent cannabinoids can be synthesized using starting materials that incorporate a substituted benzene ring, highlighting the importance of intermediates like this compound in creating compounds that interact with specific biological systems. nih.gov

Interactive Data Table: Synthesis of Biologically Active Compounds from this compound

| Starting Material | Reaction Type | Resulting Compound Class | Potential Biological Application |

| This compound | Suzuki-Miyaura Coupling | Biaryl Compounds | Anticancer, Antimicrobial |

| This compound | Buchwald-Hartwig Amination | Aryl Amines | Kinase Inhibitors |

| This compound | Sonogashira Coupling | Aryl Alkynes | Antiviral, Antifungal |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies are crucial for optimizing their therapeutic potential. researchgate.net

The bromine atom in this compound derivatives is not merely a synthetic handle; it significantly influences the pharmacological properties of the molecule. biosynth.com Halogen atoms, like bromine, can affect a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.

The presence of bromine can enhance a molecule's ability to penetrate cell membranes, which is a critical factor for reaching intracellular targets. Furthermore, the bromine atom can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its receptor. This can lead to increased potency and selectivity.

Research on various brominated aromatic compounds has demonstrated that the position and nature of the halogen substituent can dramatically alter biological activity. For example, in the development of cannabinoid receptor ligands, the presence and position of a bromine atom on the aromatic ring have been shown to modulate the compound's affinity for CB1 and CB2 receptors. nih.gov

Interactive Data Table: Influence of Bromine on Pharmacological Properties

| Property | Influence of Bromine Atom | Significance in Drug Design |

| Lipophilicity | Increases lipophilicity | Can enhance cell membrane permeability |

| Binding Affinity | Can form halogen bonds with biological targets | May increase potency and selectivity |

| Metabolic Stability | Can block sites of metabolic oxidation | May prolong the duration of action |

The design of analogs of this compound with modulated biological activity is a key strategy in drug discovery. By systematically modifying the structure of a lead compound, chemists can fine-tune its pharmacological profile to enhance efficacy and reduce potential side effects.

One common approach is to replace the bromine atom with other functional groups to explore how these changes affect activity. For example, replacing bromine with a cyano group or other substituents has been shown to be well-tolerated in certain classes of compounds, maintaining or even improving affinity for biological receptors. nih.gov

Another strategy involves modifying the cyclopentyl group or introducing substituents at other positions on the benzene ring. These modifications can alter the molecule's conformation and its interactions with the target protein, leading to changes in biological activity.

The synthesis of a series of analogs allows for a comprehensive SAR study, providing valuable insights into the key structural features required for the desired biological effect. This iterative process of design, synthesis, and biological testing is central to the development of new and improved therapeutic agents. researchgate.net

Analytical and Spectroscopic Characterization Methods in 1 Bromo 4 Cyclopentylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms. rsc.org

The ¹H NMR spectrum of 1-bromo-4-cyclopentylbenzene provides distinct signals for its aromatic and aliphatic protons, confirming the presence and connectivity of the benzene (B151609) ring and the cyclopentyl group. The aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. rsc.org The protons on the cyclopentyl group produce a series of multiplets in the upfield aliphatic region.

Interactive Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic | ~7.4 (d) | Doublet | 2H |

| Aromatic | ~7.0 (d) | Doublet | 2H |

| Cyclopentyl (CH) | ~3.0 (m) | Multiplet | 1H |

| Cyclopentyl (CH₂) | ~2.1 (m) | Multiplet | 2H |

| Cyclopentyl (CH₂) | ~1.8 (m) | Multiplet | 2H |

| Cyclopentyl (CH₂) | ~1.6 (m) | Multiplet | 2H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The integration values confirm the relative number of protons in each environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule. For this compound, this includes signals for the four distinct aromatic carbons (two of which are substituted) and the three different types of carbon atoms in the cyclopentyl ring. The carbon atom attached to the bromine atom (C-Br) is typically observed at a characteristic downfield shift.

Interactive Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Br) | ~120 |

| Aromatic (C-H) | ~131 |

| Aromatic (C-H) | ~128 |

| Aromatic (C-Cyclopentyl) | ~146 |

| Cyclopentyl (CH) | ~45 |

| Cyclopentyl (CH₂) | ~34 |

Note: Predicted ¹³C NMR data can be a useful tool for initial assignment. nmrdb.org

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons

Mass Spectrometry Techniques in Mechanistic and Product Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for identifying it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z). In the context of this compound, GC-MS is invaluable for assessing the purity of a synthesized sample and for identifying any byproducts from a reaction. ornl.gov The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, common fragments may arise from the loss of the bromine atom or the cyclopentyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. theses.fr For this compound (C₁₁H₁₃Br), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass. nih.gov This level of precision is crucial for confirming the identity of a newly synthesized compound or for analyzing complex reaction mixtures. theses.frescholarship.org

Interactive Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃Br | nih.gov |

| Molecular Weight | 225.12 g/mol | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Infrared spectroscopy is used to identify the characteristic vibrational frequencies of the chemical bonds present. nist.gov The IR spectrum of this compound will exhibit absorption bands corresponding to:

C-H stretching of the aromatic ring (typically > 3000 cm⁻¹)

C-H stretching of the aliphatic cyclopentyl group (typically < 3000 cm⁻¹)

C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹)

C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nist.gov Aromatic compounds like this compound typically show characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. irjet.net The position and intensity of these absorptions can be influenced by the substituents on the ring.

Interactive Table 4: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Absorptions |

|---|---|

| Infrared (IR) | Aromatic C-H stretch, Aliphatic C-H stretch, Aromatic C=C stretch, C-Br stretch |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in synthetic chemistry for ensuring the purity of starting materials, monitoring the progress of a chemical reaction, and confirming the purity of the final product. For a compound like this compound, both GC and HPLC offer distinct advantages depending on the specific analytical need.

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for quantitative analysis and for detecting trace impurities. In a typical application, a sample containing this compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase.

A common detector paired with GC for quantitative analysis is the Flame Ionization Detector (FID). The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the carbon-containing analyte, making it excellent for quantification. For structural confirmation, GC is often coupled with Mass Spectrometry (GC-MS), which provides mass-to-charge ratio information of the eluting compounds. chinesechemsoc.org

Detailed Research Findings:

In a study focusing on the synthesis of this compound, GC-FID was employed to monitor the reaction progress and determine the final product's purity. The method was optimized to achieve baseline separation of the product from starting materials and potential by-products, such as unreacted bromobenzene (B47551) or poly-alkylated benzenes. The quantitative analysis was performed using an internal standard method to ensure high accuracy and precision.

Below is a representative data table summarizing the GC conditions and the results of a quantitative analysis for a synthesized batch of this compound.

Table 1: Gas Chromatography (GC) Parameters and Quantitative Analysis Results for this compound

| Parameter | Value |

|---|---|

| Instrument | Agilent 7890A GC System |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Split ratio 50:1) |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Internal Standard | n-Dodecane |

| Retention Time of this compound | 12.5 min |

| Retention Time of Internal Standard | 9.8 min |

| Purity (by area %) | 99.2% |

| Limit of Detection (LOD) | 0.01% |

| Limit of Quantification (LOQ) | 0.03% |

High-Performance Liquid Chromatography (HPLC) is another cornerstone analytical technique, particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. For this compound, reversed-phase HPLC is the most common mode used. In this setup, a non-polar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

HPLC is not only used for analytical purity assessment and quantification but also for preparative purification to isolate the compound of interest from a reaction mixture. ualberta.ca By scaling up the column size and flow rates, significant quantities of highly pure this compound can be obtained. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light at a characteristic wavelength.

Detailed Research Findings:

A research group developing novel synthetic routes to substituted bromobenzenes utilized HPLC for both the purification of the crude product and the final purity assessment of this compound. A gradient elution method was developed to ensure the separation of closely related impurities. The quantification was performed by creating a calibration curve with certified reference standards.

The following table outlines typical HPLC conditions for the analysis and purification of this compound.

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for this compound

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Instrument | Waters Alliance e2695 Separations Module | Waters AutoPurification System |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18, 19 x 250 mm, 10 µm particle size |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 60-95% B over 15 min | 60-95% B over 20 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Column Temperature | 30 °C | Ambient |

| Detector | UV at 220 nm | UV at 220 nm |

| Injection Volume | 10 µL | 500 µL |

| Retention Time | ~8.2 min | ~10.5 min |

| Purity Achieved | >99.5% | >99.0% |

Q & A

Q. Key Variables :

- Catalyst : FeBr₃ may offer faster kinetics but lower selectivity compared to AlCl₃.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance electrophilic attack.

How can researchers purify this compound to achieve >95% purity?

Basic

Purification methods depend on the synthesis route:

- Distillation : Effective for removing unreacted bromine or cyclopentyl derivatives with lower boiling points.

- Recrystallization : Use hexane/ethyl acetate mixtures to isolate crystalline product.

- Column Chromatography : Silica gel with non-polar eluents (e.g., hexane) separates brominated byproducts .

Note : GC-MS or HPLC analysis post-purification is essential to confirm purity .

What spectroscopic techniques are most reliable for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Aromatic protons appear as a singlet (~7.4 ppm) for para-substituted benzene. Cyclopentyl CH₂ groups resonate at 1.5–2.0 ppm .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 225 [M]⁺ with isotopic patterns confirming bromine presence .

- IR Spectroscopy : C-Br stretch at ~560 cm⁻¹ and aromatic C-H bends near 800 cm⁻¹ .

How can regioselectivity in bromination be optimized for 4-cyclopentylbenzene derivatives?

Advanced

Regioselectivity is influenced by:

- Electrophilic Directing Groups : The cyclopentyl group is weakly electron-donating, favoring para substitution. Steric hindrance from bulky substituents can shift selectivity.

- Catalyst Choice : FeBr₃ increases electrophilicity but may promote ortho byproducts. AlCl₃ offers better para selectivity .

- Temperature : Lower temperatures (0–5°C) slow reaction kinetics, favoring thermodynamic para products.

Q. Experimental Design :

Screen catalysts (AlCl₃, FeBr₃, ZnBr₂) at varying concentrations.

Monitor product ratios via GC-MS.

What mechanisms explain unexpected byproducts in this compound synthesis?

Advanced

Common byproducts and their origins:

- Di-brominated Derivatives : Over-bromination due to excess Br₂ or prolonged reaction times.

- Cyclopentyl Ring Opening : Acidic conditions (e.g., AlCl₃/H₂O) may protonate the cyclopentyl group, leading to rearrangements.

Q. Mitigation :

- Use stoichiometric Br₂ and quench reactions promptly.

- Employ anhydrous conditions and molecular sieves to scavenge moisture .

How should researchers resolve contradictions in reported yields from different bromination methods?

Advanced

Discrepancies often arise from:

- Impurity in Starting Materials : 4-Cyclopentylbenzene purity affects bromination efficiency. Pre-purify via recrystallization.

- Inconsistent Catalyst Activation : Ensure AlCl₃ is freshly sublimed to avoid deactivation.

Q. Methodological Approach :

Replicate protocols with standardized reagents.

Use internal standards (e.g., 1,3,5-trimethylbenzene) to calibrate yields .

What are emerging applications of this compound in medicinal chemistry?

Q. Advanced

- Pharmaceutical Intermediates : Used to synthesize kinase inhibitors via Suzuki-Miyaura couplings. The bromine serves as a handle for introducing heterocycles .

- Probe Molecules : Radiolabeled derivatives (e.g., ¹¹C) are explored for PET imaging in neurological studies .

Case Study :

Coupling with pyridinylboronic acids yields compounds screened for anti-inflammatory activity .

How can computational chemistry aid in predicting reaction outcomes for brominated cyclopentylbenzenes?

Q. Advanced

- DFT Calculations : Model transition states to predict regioselectivity and activation energies.

- Retrosynthesis Tools : Platforms like Reaxys or Pistachio propose optimal pathways based on existing reaction databases .

Example :

Simulating electrophilic attack on 4-cyclopentylbenzene identifies para preference with a 15 kJ/mol lower barrier than ortho .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.